molecular formula C11H12N2O3 B14571106 N-[3-Methyl-4-(2-nitrophenyl)but-3-en-2-ylidene]hydroxylamine CAS No. 61631-77-4

N-[3-Methyl-4-(2-nitrophenyl)but-3-en-2-ylidene]hydroxylamine

Cat. No.: B14571106
CAS No.: 61631-77-4
M. Wt: 220.22 g/mol
InChI Key: GNHDEUDIPMMINL-UHFFFAOYSA-N
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Description

N-[3-Methyl-4-(2-nitrophenyl)but-3-en-2-ylidene]hydroxylamine is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features a nitrophenyl group and a hydroxylamine moiety, making it an interesting subject for studies in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-Methyl-4-(2-nitrophenyl)but-3-en-2-ylidene]hydroxylamine typically involves the reaction of 3-methyl-4-(2-nitrophenyl)but-3-en-2-one with hydroxylamine hydrochloride under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[3-Methyl-4-(2-nitrophenyl)but-3-en-2-ylidene]hydroxylamine can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxylamine moiety can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield nitro derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives might exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Its potential pharmacological properties could be explored for therapeutic applications.

    Industry: The compound could be used in the development of new materials or as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of N-[3-Methyl-4-(2-nitrophenyl)but-3-en-2-ylidene]hydroxylamine involves its interaction with molecular targets through its functional groups. The nitrophenyl group can participate in electron transfer reactions, while the hydroxylamine moiety can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(3-nitrophenyl)hydroxylamine: This compound shares the hydroxylamine moiety but lacks the methyl and butenylidene groups.

    3-Methylbut-2-enoic acid, 4-nitrophenyl ester: Similar in structure but with an ester functional group instead of hydroxylamine.

Uniqueness

N-[3-Methyl-4-(2-nitrophenyl)but-3-en-2-ylidene]hydroxylamine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

61631-77-4

Molecular Formula

C11H12N2O3

Molecular Weight

220.22 g/mol

IUPAC Name

N-[3-methyl-4-(2-nitrophenyl)but-3-en-2-ylidene]hydroxylamine

InChI

InChI=1S/C11H12N2O3/c1-8(9(2)12-14)7-10-5-3-4-6-11(10)13(15)16/h3-7,14H,1-2H3

InChI Key

GNHDEUDIPMMINL-UHFFFAOYSA-N

Canonical SMILES

CC(=CC1=CC=CC=C1[N+](=O)[O-])C(=NO)C

Origin of Product

United States

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